Isoquinolinecarboxamide
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry
The isoquinolinecarboxamide scaffold, a heterocyclic aromatic organic compound, holds a significant position in contemporary chemical biology and medicinal chemistry. ontosight.aievitachem.com This structural motif, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring with an attached carboxamide group, is recognized as a "privileged scaffold". researchgate.netcolumbia.edu This designation stems from its ability to bind to a variety of biological targets with high affinity, making it a versatile framework for the design of novel therapeutic agents. researchgate.netcolumbia.edu In chemical biology, this compound derivatives serve as valuable molecular probes to investigate cellular processes and disease mechanisms. ontosight.ai Their interactions with biological systems, such as enzymes and receptors, provide critical insights that can be pivotal in developing new therapeutic strategies. ontosight.aievitachem.com
In medicinal chemistry, the focus lies on the synthesis and modification of the this compound core to develop new drugs with improved efficacy and specificity. evitachem.commdpi.com The structural versatility of the scaffold allows for the introduction of various substituents, which can significantly alter the compound's physicochemical properties and biological activity. mdpi.com Researchers leverage this adaptability to target a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders. ontosight.aievitachem.comresearchoutreach.org The development of this compound-based compounds often involves techniques like fragment-based drug discovery (FBDD) and computational modeling to expedite the identification of potent and selective molecules. ontosight.airesearchoutreach.org
Evolution of Research Themes Pertaining to this compound
The scientific inquiry into isoquinoline (B145761) chemistry has a rich history, beginning with the isolation of the parent isoquinoline compound in 1885. The systematic exploration and synthesis of substituted isoquinoline derivatives, including isoquinolinecarboxamides, gained momentum throughout the mid-to-late twentieth century. Early research primarily focused on the fundamental synthesis and characterization of these novel chemical entities.
A significant turning point in the research landscape was the discovery of the biological activity of certain this compound derivatives. A notable example is PK 11195, an isoquinoline carboxamide derivative identified for its strong and selective binding to the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). ebi.ac.uknih.govwikipedia.org This discovery in the 1980s spurred a wave of research into the therapeutic potential of isoquinolinecarboxamides, particularly in the context of neuroinflammation and as imaging agents for positron emission tomography (PET). ebi.ac.uknih.govwikipedia.orguliege.be
More recently, research themes have diversified significantly. The focus has expanded to include the development of this compound derivatives as inhibitors of various enzymes, such as kinases, which are implicated in cancer and inflammatory diseases like rheumatoid arthritis. researchoutreach.org Modern synthetic methodologies, including palladium-catalyzed aminocarbonylation, have been developed to create extensive libraries of these compounds for high-throughput screening. mdpi.com The "merging by design" strategy, an adaptation of FBDD, has also been employed to rapidly generate highly potent molecules without requiring detailed structural information of the target protein. researchoutreach.org
Significance of the this compound Scaffold in Contemporary Research
The this compound scaffold is of paramount significance in modern research due to its proven track record as a core component of biologically active molecules. nih.gov Its inherent structural features allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. ontosight.aievitachem.com The rigid, bicyclic nature of the isoquinoline ring system provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with protein binding pockets.
The scaffold's importance is underscored by its presence in compounds that have entered preclinical and clinical trials. researchoutreach.orgclinmedjournals.org For instance, a 5,7-disubstituted isoquinoline inhibitor has shown efficacy in animal models of rheumatoid arthritis and is undergoing preclinical trials. researchoutreach.org Furthermore, the adaptability of the this compound core allows for its use in cutting-edge research areas such as the development of PET radioligands for in vivo imaging of biological processes. ebi.ac.uknih.gov This application is crucial for diagnosing diseases and monitoring therapeutic responses.
The ability to systematically modify the scaffold at various positions enables the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. This "tunability" is a key reason why the this compound scaffold continues to be a focal point for academic and industrial research in the quest for new and improved medicines.
Scope and Objectives of Academic Inquiry into this compound Derivatives
Academic research into this compound derivatives encompasses a wide range of objectives, from fundamental synthetic chemistry to applied pharmacology. A primary goal is the development of novel and efficient synthetic routes to access diverse libraries of these compounds. mdpi.comnih.gov This includes the exploration of new catalytic systems and reaction conditions to improve yields, reduce costs, and allow for greater structural variety. mdpi.com
A significant portion of academic inquiry is dedicated to the design and synthesis of this compound derivatives with specific biological activities. Researchers aim to identify compounds that can selectively modulate the function of key proteins involved in disease pathways. This involves structure-activity relationship (SAR) studies, where systematic modifications are made to the scaffold to understand how different chemical features influence biological effect. acs.org For example, studies on JDTic analogues have revealed the importance of specific stereochemistry for its potent and selective kappa opioid receptor antagonism. acs.org
Another key objective is the use of this compound derivatives as chemical tools to probe biological systems. ontosight.ai By designing selective ligands for specific receptors or enzymes, researchers can elucidate the roles of these proteins in health and disease. This fundamental knowledge is essential for the validation of new drug targets. Furthermore, academic research often focuses on developing isoquinolinecarboxamides as imaging agents, contributing to advancements in medical diagnostics. ebi.ac.uknih.gov The overarching goal is to expand the therapeutic potential of this versatile scaffold and to provide new leads for the development of future medicines. researchoutreach.org
Structure
2D Structure
Properties
IUPAC Name |
(3S)-N-[(2S)-6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O4/c41-25-13-12-22-35(39(47)42-27-34(29-14-4-1-5-15-29)30-16-6-2-7-17-30)43-40(48)36-26-32-20-10-11-21-33(32)28-44(36)38(46)24-23-37(45)31-18-8-3-9-19-31/h1-11,14-21,34-36H,12-13,22-28,41H2,(H,42,47)(H,43,48)/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEINOXRFIYQSFV-ZPGRZCPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914291-63-7 | |
| Record name | 914291-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of Isoquinolinecarboxamides
Advanced Synthetic Routes to the Isoquinolinecarboxamide Core
The synthesis of the fundamental this compound structure can be achieved through several sophisticated chemical pathways.
Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile method for the synthesis of isoquinolinecarboxamides. This reaction typically involves the coupling of a halo-isoquinoline (commonly 1-iodoisoquinoline) with an amine and carbon monoxide in the presence of a palladium catalyst. organic-chemistry.org
One of the challenges in these reactions is the handling of toxic carbon monoxide gas. To circumvent this, methods utilizing CO surrogates have been developed. For instance, chloroform (B151607) can serve as a CO source in a two-chamber system known as COware. researchgate.netacs.org In this setup, the hydrolysis of chloroform in one chamber generates CO in situ, which then diffuses into the second chamber containing the reaction mixture. researchgate.netacs.org This technique has been successfully applied to the aminocarbonylation of isoquinoline (B145761) and quinoline (B57606) cores. researchgate.netacs.orgresearchgate.net
The choice of catalyst and ligand is crucial for the efficiency of the reaction, especially when dealing with less reactive or sterically hindered amines. While the Pd(OAc)₂/PPh₃ system is effective for simple primary and secondary amines, more challenging substrates such as aromatic amines or amino acid esters may require the use of bidentate ligands like XantPhos to achieve high conversion rates in shorter reaction times. organic-chemistry.org These reactions are typically carried out under mild conditions, such as at a CO pressure of 1 bar and a temperature of 50°C in a solvent like DMF. organic-chemistry.org The scope of this methodology is broad, allowing for the synthesis of a wide range of isoquinoline-1-carboxamides with good to high yields (55-89%). organic-chemistry.org
| Catalyst/Ligand | Amine Type | CO Source | Key Features | Reference |
| Pd(OAc)₂/PPh₃ | Primary and secondary aliphatic amines | CO gas (1 bar) | Effective for simple amines, short reaction times (2-8 h). | organic-chemistry.org |
| Pd(OAc)₂/XantPhos | Aromatic amines, amino acid esters | CO gas (1 bar) | Required for less basic or sterically hindered amines. | organic-chemistry.org |
| Pd-PEPPSI or Pd(OAc)₂/Xantphos | Aromatic and alkyl amines, amino acids | Chloroform (COware) | Utilizes a safe ex situ CO generation method. | researchgate.net |
| Pd(II) catalyst | Various amines | Visible-light irradiation | Ambient temperature reaction. | organic-chemistry.org |
This table provides an interactive overview of different palladium-catalyzed aminocarbonylation processes for synthesizing isoquinolinecarboxamides.
While less common in recent literature for the direct synthesis of isoquinolinecarboxamides from the isoquinoline core, phosgenation-based methods represent a classical approach to amide bond formation. This pathway typically involves the conversion of a carboxylic acid to a more reactive species, which is then reacted with an amine.
In this context, isoquinolinecarboxylic acid would be the starting material. Phosgene (COCl₂) or its safer synthetic equivalents like triphosgene (B27547) can be used to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate, isoquinolinecarbonyl chloride, is then susceptible to nucleophilic attack by an amine to form the desired this compound.
Due to the high toxicity of phosgene, alternative reagents are more commonly employed for the activation of carboxylic acids. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used to generate acyl chlorides from carboxylic acids under milder and safer conditions. The resulting acyl chloride is then treated with the appropriate amine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide.
Another related approach is the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of a carboxylic acid with an amine to form an amide bond, avoiding the need for the isolation of a reactive intermediate like an acyl chloride.
Transition-metal-catalyzed C-H activation and cyclization strategies are powerful tools for the construction of the isoquinoline ring system itself, which is the essential core of isoquinolinecarboxamides. wikipedia.orgnih.gov These methods often offer high atom economy and allow for the synthesis of complex, substituted isoquinolines from readily available starting materials. google.com
Rhodium(III)-catalyzed C-H activation is a prominent method in this area. For example, the reaction of benzimidates with diazodiesters or diazoketoesters can lead to the formation of highly substituted isoquinolines through a tandem C-C and C-N bond formation process. researchgate.net Similarly, the cyclization of N-hydroxybenzamides with propargylic acetates, catalyzed by rhodium(III), provides a route to NH-free isoquinolones. nih.gov
Palladium catalysis also plays a significant role in these cyclization strategies. The palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by a Heck reaction, can produce a variety of 4-(1-alkenyl)-3-arylisoquinolines. uop.edu.pk Additionally, sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization offers a convergent approach to a range of substituted isoquinolines. google.com
The enantioselective synthesis of isoquinoline derivatives is of great importance, as many biologically active isoquinoline alkaloids are chiral. slideshare.netthieme-connect.dewikipedia.org Various asymmetric strategies have been developed to introduce chirality at specific positions of the isoquinoline core. slideshare.netthieme-connect.de
One common approach involves the use of chiral auxiliaries. These can be attached to the nitrogen atom of the isoquinoline precursor or to a substituent, guiding the stereochemical outcome of subsequent reactions. Natural amino acids and carbohydrates are often employed as chiral building blocks or auxiliaries.
Catalytic asymmetric methods are also widely used. slideshare.netthieme-connect.de For instance, chiral Brønsted acids can catalyze the redox cyclization between 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines to produce chiral isoquinolinonaphthyridines with good to high yields and enantiomeric ratios. Furthermore, bifunctional chiral phase-transfer catalysts have been utilized in the asymmetric (3 + 3) cycloaddition of diazo compounds and isoquinolinium methylides to afford chiral organic-chemistry.orgresearchgate.netacs.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields and with high enantioselectivities (up to 99% ee).
Traditional synthetic routes to isoquinolines, such as the Pictet-Spengler and Bischler-Napieralski reactions, have also been adapted for enantioselective synthesis, often through the use of chiral catalysts or auxiliaries. slideshare.netthieme-connect.de
Chemo-enzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and environmentally benign synthetic routes. In the context of isoquinolinecarboxamides, enzymes can be used for the kinetic resolution of racemic intermediates or for the stereoselective synthesis of chiral precursors.
For example, lipases are commonly used for the kinetic resolution of racemic alcohols and esters. This can be applied to the resolution of precursors to chiral isoquinoline derivatives. A chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines has been developed, starting from benzylic alcohols and an amino alcohol. This process utilizes a laccase/TEMPO system for the oxidation of the alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction.
Enzymes can also be used to catalyze key bond-forming reactions in a stereoselective manner. For instance, (S)-norcoclaurine synthase catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.org
Strategies for Regio- and Stereoselective Functionalization
The functionalization of the pre-formed this compound core in a regio- and stereoselective manner is crucial for generating diverse libraries of compounds for various applications.
Regioselectivity is a key consideration in reactions such as C-H functionalization. The position of functionalization on the isoquinoline ring can often be controlled by the choice of catalyst, directing group, and reaction conditions. For example, in palladium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides, the regioselectivity of the annulation is influenced by steric effects of the substituents. google.com
Stereoselectivity is paramount when introducing new chiral centers. The addition of nucleophiles to the isoquinoline ring or its derivatives can often be controlled to favor the formation of one stereoisomer over another. Bicyclic lactams derived from chiral starting materials, for instance, can serve as templates for the stereoselective synthesis of functionalized benzoquinolizidine targets. The choice of substrate substructure can predetermine the relative stereochemistry of the products.
Intramolecular C-H amidation reactions catalyzed by chiral iridium or ruthenium complexes have been shown to produce γ-lactams with high yields and enantioselectivities, demonstrating the potential for stereoselective functionalization of side chains attached to the isoquinoline nucleus.
Amide Linkage Modifications and Side Chain Introduction
The functionalization of the amide group in isoquinolinecarboxamides is a critical strategy for modulating their physicochemical properties and biological activities. Methodologies for these modifications primarily involve two approaches: the formation of the amide bond with diverse amine precursors to introduce varied side chains, and the post-synthetic modification of the existing amide linkage.
A foundational method for creating the amide bond is the classical condensation reaction between an isoquinolinecarboxylic acid and a selected amine. mdpi.com However, more contemporary and versatile methods, such as palladium-catalyzed aminocarbonylation, have become prevalent. This technique has been successfully applied to 1-iodoisoquinoline (B10073), allowing for the introduction of a wide array of side chains by varying the amine nucleophile. mdpi.comresearchgate.net This process involves the reaction of the halo-isoquinoline with carbon monoxide and an amine in the presence of a palladium catalyst.
The scope of the palladium-catalyzed aminocarbonylation is extensive, accommodating a variety of amine structures, which directly translates to the diversity of the introduced side chain. Research has demonstrated the successful use of:
Simple Primary and Secondary Amines: Straightforward alkyl and cyclic amines can be readily coupled. mdpi.com
Aromatic Amines: Anilines and other aromatic amines can be used, though they may require modified catalytic systems, such as the use of bidentate phosphine (B1218219) ligands like XantPhos, to achieve high conversion rates due to their lower basicity. mdpi.com
Functionalized Amines: Amines bearing additional functional groups, such as amino acid esters (e.g., L-serine methyl ester), have been incorporated, showcasing the method's functional group tolerance. mdpi.comnih.gov
Structurally Complex Amines: More intricate structures like nortropine (B26686) and diethyl (α-aminobenzyl)phosphonate have also been successfully used as nucleophiles. mdpi.com
This catalytic approach is highly chemoselective, enabling the synthesis of a broad spectrum of isoquinoline-1-carboxamides in good to high yields. mdpi.com
Beyond the initial synthesis, direct modifications to the amide linkage have been explored. For instance, N-alkyl groups on the amide can be exchanged. Studies on related heterocyclic amides have shown the successful replacement of N,N-dimethyl substituents with N,N-diethyl or N-methoxy-N-methyl groups. acs.org
Modern synthetic developments also include photo-induced radical cascade amidation/cyclization reactions. These methods allow for the synthesis of amide-functionalized isoquinoline derivatives, such as isoquinoline-1,3-diones, under mild and environmentally benign conditions. rsc.org
The following table summarizes the types of amines used in palladium-catalyzed aminocarbonylation to introduce diverse side chains onto the isoquinoline core.
| Amine Category | Specific Examples Used in Synthesis | Resulting Side Chain Structure |
| Primary Aliphatic Amines | n-Butylamine, Cyclohexylamine | -NH-(CH₂)₃CH₃, -NH-c-C₆H₁₁ |
| Secondary Aliphatic Amines | Diethylamine, Piperidine (B6355638) | -N(CH₂CH₃)₂, -N(CH₂)₅ |
| Aromatic Amines | Aniline, p-Toluidine | -NH-Ph, -NH-Ph-4-Me |
| Amino Acid Esters | L-Serine methyl ester | -NH-CH(CO₂Me)CH₂OH |
| Complex Amines | Nortropine | Bicyclic amine structure |
This table is generated based on data from studies on palladium-catalyzed aminocarbonylation of halo-isoquinolines. mdpi.com
Substituent Effects on the Isoquinoline Ring System
The electronic and steric nature of substituents on the isoquinoline ring significantly influences the reactivity of the core structure and the properties of the resulting this compound derivatives. The position and character of these substituents can dictate the course of synthetic transformations and modify the molecule's biological interactions.
For instance, in the synthesis of 1-substituted isoquinolines, the presence of directing groups on the benzene (B151609) ring portion of the isoquinoline is crucial. Metalation of o-tolualdehyde derivatives, a key step in some synthetic routes, can be directed by ortho-directing groups, allowing for the assembly of substituted isoquinolines from multiple components in a single operation. harvard.edu This highlights the importance of substituent placement for regioselective functionalization.
During derivatization reactions, such as the introduction of a chloride substituent at the C7 position of an isoquinoline ring system, a notable impact on reaction yield and stereoselectivity has been observed when compared to substitution at the C5 position. acs.org Specifically, a C7-chloro substituent resulted in a slightly reduced yield and lower diastereoselectivity in an allylic alkylation reaction compared to its C5-chloro analogue. acs.org This demonstrates that the electronic influence of a substituent can vary significantly depending on its location on the heterocyclic ring.
Furthermore, the presence of certain functional groups can inhibit reactions altogether. Research on the synthesis of tricyclic isoquinoline derivatives found that while reactions proceeded with aryl ether substituents, the presence of amine, amide, or nitro moieties at the C-7 position prevented the desired transformation. mdpi.com This indicates that the electronic properties of these groups can render the isoquinoline system unreactive under specific reaction conditions.
The following table provides examples of how different substituents on the isoquinoline ring affect synthetic outcomes.
| Substituent and Position | Reaction Type | Observed Effect | Reference |
| Chloro at C7 | Allylic Alkylation | Reduced yield and diastereoselectivity compared to C5-Cl | acs.org |
| Chloro at C5 | Allylic Alkylation | High yield (>20:1 dr) and diastereoselectivity (85%) | acs.org |
| Amine, Amide, or Nitro at C7 | Cyclization/Annulation | Inhibition of the reaction | mdpi.com |
| Ortho-directing group (e.g., F, OMe) | Multi-component assembly | Directs metalation, enabling regioselective synthesis | harvard.edu |
Incorporation of Distinct Heterocyclic Moieties (e.g., Pyrrolidine, Thiazole)
The covalent attachment of additional heterocyclic rings to the this compound scaffold is a widely used strategy to expand chemical diversity and explore new structural motifs. These appended heterocycles can be introduced either as part of the amine nucleophile during the initial amide bond formation or by subsequent modification of a functionalized this compound.
One of the most direct methods for incorporating heterocyclic moieties is through palladium-catalyzed aminocarbonylation, utilizing a heterocyclic amine as the nucleophile. mdpi.comresearchgate.net This approach has been successfully employed to synthesize isoquinoline-1-carboxamides bearing a variety of heterocyclic side chains. For example, cyclic secondary amines such as piperidine have been used to create N-(piperidin-1-ylcarbonyl)isoquinoline. researchgate.net This methodology is versatile and can accommodate a range of heterocyclic amines, allowing for the systematic introduction of different ring systems.
In other synthetic contexts, heterocyclic structures are built onto the isoquinoline core through multi-step sequences. For instance, tricyclic systems incorporating a pyrrolo ring fused to the isoquinoline skeleton have been synthesized, resulting in structures like dihydropyrrolo[2,1-a]isoquinolines. mdpi.com
Furthermore, studies involving related amide syntheses have demonstrated the utility of various heterocyclic substrates. The replacement of a diethylaniline group with a bulkier diisopropylaniline on the amide moiety of an N,N'-dioxide ligand has been shown to enhance diastereoselectivity in certain reactions. acs.org While not directly an this compound, this highlights the principle of using complex, substituted heterocyclic amines to influence reaction outcomes.
The following table lists examples of heterocyclic moieties that have been incorporated into this compound structures or related compounds, along with the synthetic method employed.
| Incorporated Heterocycle | Method of Incorporation | Resulting Structure Type |
| Piperidine | Palladium-catalyzed aminocarbonylation | Isoquinoline-1-carboxamide (B73039) with N-piperidine moiety |
| Pyrrolidine | Cyclization reaction sequence | Dihydropyrrolo[2,1-a]isoquinoline derivative |
| Benzothiazole | Used as a component in related acetamide (B32628) synthesis | α-Benzothiazolyl acetamide derivatives |
This table illustrates common strategies for incorporating heterocyclic systems into the broader class of isoquinoline-containing amides. researchgate.netacs.orgmdpi.com
Introduction of Halogenated and Cyanomethyl Groups
The introduction of halogen atoms and cyanomethyl groups onto the this compound framework serves as a key synthetic handle for further diversification and for modulating the electronic properties of the molecule. These groups can be incorporated into either the isoquinoline ring system or the side chains attached to the amide functionality.
Halogenation of the isoquinoline ring itself provides a precursor for a variety of cross-coupling reactions. For example, 1-iodoisoquinoline is a common starting material for palladium-catalyzed aminocarbonylation to produce isoquinoline-1-carboxamides. mdpi.com Similarly, 1-haloisoquinolines can be generated from 1-tert-butylaminoisoquinoline derivatives through dealkylative diazotization in the presence of halide ions, opening pathways for further nucleophilic aromatic substitution reactions. harvard.edu
In addition to the core, halogenated groups can be part of the side chains. Research has shown that α-fluoro benzothiazolyl acetamides are competent substrates for asymmetric allylic alkylation, leading to chiral products bearing both an allylic quaternary center and a vicinal fluorinated tetrasubstituted stereocenter. acs.org This demonstrates that halogenated side chains can be introduced and manipulated to create complex stereochemical architectures.
The trifluoromethyl (CF₃) group, a common halogenated moiety, has also been incorporated into isoquinoline structures. A rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with acetylene-containing α-CF₃-α-amino carboxylates has been developed to synthesize α-CF₃-substituted α-amino acid derivatives bearing an isoquinolone core. nih.gov
The cyanomethyl group is another valuable functional group. While direct examples on isoquinolinecarboxamides are less detailed in the provided context, the general principles of its introduction in heterocyclic chemistry often involve nucleophilic substitution with a cyanide source on a halomethyl-substituted precursor or related methods.
The following table summarizes methods for introducing halogenated groups onto isoquinoline-related structures.
| Functional Group | Method of Introduction | Position of Introduction |
| Iodine | Halogenation of isoquinoline | C1 position of the isoquinoline ring |
| Chlorine | Variation of work-up after C4-trapping | C4 position of the isoquinoline ring |
| Fluorine | As part of the substrate for alkylation | α-position of an acetamide side chain |
| Trifluoromethyl (CF₃) | Rh(III)-catalyzed [4+2] annulation | α-position of an amino acid side chain attached to the isoquinolone core |
This table is based on synthetic methods applied to isoquinolines and related amide structures. mdpi.comacs.orgharvard.edunih.gov
Research-Oriented Analytical Characterization of Synthesized Isoquinolinecarboxamides
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
The structural verification of newly synthesized this compound derivatives relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the detailed molecular structure in solution.
¹H NMR provides information about the chemical environment, number, and connectivity of protons. For isoquinolinecarboxamides, characteristic signals are observed for the aromatic protons of the isoquinoline ring, protons on the side chain, and the N-H proton of secondary amides. For example, in N-[2-(3-methoxyphenyl)ethyl]acetamide, the aromatic protons appear in the δ 7.23-6.74 ppm range, while the methylene (B1212753) protons of the ethyl chain appear as distinct multiplets (δ 3.51 and 2.79 ppm), and the acetyl methyl protons show a singlet at δ 1.94 ppm. mdpi.com
¹³C NMR is used to determine the number and type of carbon atoms. The carbonyl carbon of the amide typically appears in the downfield region (e.g., δ 170.0 ppm for N-[2-(3-methoxyphenyl)ethyl]acetamide). mdpi.com Quaternary carbons and carbons bearing heteroatoms are also readily identified. In complex derivatives, such as those containing trifluoromethyl groups, the CF₃ carbon signal appears as a quartet due to coupling with fluorine (e.g., J = 287.0 Hz). nih.gov
¹⁹F NMR is specifically used for fluorinated compounds, such as those containing a CF₃ group, where a singlet is typically observed (e.g., δ -75.08 ppm). nih.gov
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of a new compound. For example, the calculated mass for C₁₆H₁₆NO₄ ([M+H]⁺) was 286.1073, with the found experimental value being 286.1110, confirming the composition. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used.
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For isoquinolinecarboxamides, the most characteristic absorptions are:
N-H stretch: For secondary amides, this appears as a sharp peak in the range of 3500-3200 cm⁻¹.
C=O stretch (Amide I band): This is a strong, characteristic absorption typically found between 1680-1630 cm⁻¹.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
Together, these spectroscopic methods provide a comprehensive characterization of the synthesized isoquinolinecarboxamides, confirming their identity and structure.
Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS/MS, HPLC)
Chromatographic methods are essential for the purification of synthesized isoquinolinecarboxamides and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed in this context.
Purification of Synthesized Compounds: Following a synthesis reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a standard method for purification. In the synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide, the crude product was purified by gradient silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. mdpi.com For more polar or complex mixtures, preparative HPLC is often utilized to achieve high purity.
Purity Assessment: Analytical HPLC is the gold standard for determining the purity of a final compound. The sample is injected onto a column, and the components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity is typically determined by the relative area of the peak corresponding to the target compound.
LC-MS and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry.
LC-MS is routinely used to monitor the progress of reactions. By taking a small aliquot from the reaction mixture, researchers can quickly identify the presence of starting materials, intermediates, and the final product, each distinguished by its retention time and mass-to-charge ratio (m/z).
LC-MS/MS (tandem mass spectrometry) is used for more detailed structural analysis, particularly in complex mixtures or for metabolite identification studies. In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. This provides structural information that can confirm the identity of a compound even at very low concentrations.
For example, in palladium-catalyzed aminocarbonylation reactions, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to determine the conversion of starting materials and to detect the formation of products, confirming the outcome of the reaction under different conditions. mdpi.comnih.gov These chromatographic techniques are fundamental to ensuring the quality and identity of synthesized this compound libraries for further research.
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Chemical derivatization is a critical strategy employed in the analytical chemistry of isoquinolinecarboxamides to enhance their detectability and to resolve complex mixtures, particularly enantiomers. This process involves the chemical modification of the analyte to produce a new compound with properties more suitable for a specific analytical method. The primary goals of derivatizing isoquinolinecarboxamides are to improve chromatographic separation, increase the sensitivity of detection by introducing chromophoric or fluorophoric tags, and facilitate the separation of chiral isomers.
Chiral Resolution Strategies
Many biologically active isoquinolinecarboxamides are chiral, existing as enantiomers that may exhibit different pharmacological and toxicological profiles. rsc.org Consequently, the separation and quantification of individual enantiomers are often required. Derivatization is a key component of the "indirect" method for chiral resolution, which complements the "direct" approach of using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). wikipedia.orgchiralpedia.comresearchgate.net
The indirect method involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated using standard, non-chiral (achiral) chromatography columns. wikipedia.orgchiralpedia.com For an this compound bearing a suitable functional group (e.g., an amino or carboxylic acid substituent), reaction with a chiral reagent creates diastereomeric amides or esters, respectively, which can then be resolved.
The direct method, which avoids pre-column derivatization of the analyte, involves the use of a chiral stationary phase (CSP). researchgate.net This is a powerful and widely used technique for resolving chiral compounds, including related heterocyclic structures like lactams and tetrahydroisoquinoline derivatives. researchgate.netmdpi.com The separation occurs based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net
The choice between these two strategies depends on the specific this compound structure, the availability of suitable derivatizing agents, and the desired analytical outcome.
| Strategy | Principle | Requirement for this compound | Chromatography | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Indirect Method (Diastereomer Formation) | Analyte is reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers. chiralpedia.com | Must possess a reactive functional group (e.g., -NH2, -COOH, -OH) for covalent bonding with the CDA. | Standard achiral column (e.g., C18). chiralpedia.com | Utilizes common and less expensive achiral columns; method development can be straightforward. | Requires an enantiomerically pure CDA; potential for racemization during derivatization; additional reaction step. chiralpedia.com |
| Direct Method (Chiral Stationary Phase) | Enantiomers are separated directly on a column containing a chiral selector. researchgate.net | No derivatization required; analyte must interact with the CSP. | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). mdpi.com | No extra reaction steps; avoids potential side reactions and racemization; directly measures enantiomers. researchgate.net | CSP columns are typically more expensive; method development can be more complex, often requiring screening of multiple columns and mobile phases. |
Strategies for Enhanced Detection
Fluorescent Labeling
To achieve high sensitivity, especially for trace-level analysis in biological matrices, isoquinolinecarboxamides can be derivatized with reagents that introduce a highly fluorescent tag. This chemical modification allows for detection using highly sensitive fluorescence detectors. The strategy involves selecting a derivatizing agent that reacts specifically with a functional group present on the this compound molecule, such as a primary or secondary amine, a hydroxyl group, or a carboxylic acid.
For instance, research on related naphthylisoquinoline alkaloids has demonstrated that fluorescent and photoactive groups can be successfully incorporated into the isoquinoline framework to aid in bioanalytical studies, such as identifying cellular targets. nih.gov Reagents containing isothiocyanate or succinimidyl ester functionalities are commonly used to label compounds with amine groups, attaching a fluorophore to the target molecule. nih.gov
Derivatization for Mass Spectrometry (MS)
Derivatization is also employed to improve performance in liquid chromatography-mass spectrometry (LC-MS). The goals here are often to enhance ionization efficiency, improve chromatographic retention and peak shape, or shift the mass of the analyte to a region of the spectrum with less background interference. nih.gov
By adding a permanent charge or a group that is easily ionized (e.g., a tertiary amine), derivatization can significantly increase the signal intensity in electrospray ionization (ESI), leading to lower limits of detection. researchgate.net For instance, quinoline-based reagents like 2-hydrazinoquinoline (B107646) have proven effective for derivatizing compounds with carboxyl or carbonyl groups, introducing a readily ionizable tag that enhances LC-MS detection. nih.gov This principle is applicable to this compound derivatives that possess such functional groups.
For gas chromatography-mass spectrometry (GC-MS), derivatization is essential for non-volatile or polar isoquinolinecarboxamides. The process, typically silylation, replaces active hydrogen atoms in functional groups like -OH, -NH2, and even the amide -NH- with a trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.gov
| Derivatization Goal | Reagent Class | Target Functional Group | Analytical Technique | Enhancement Achieved |
|---|---|---|---|---|
| Fluorescence Tagging | Isothiocyanates (e.g., FITC), Succinimidyl Esters (e.g., NHS-fluorescein) | Primary/Secondary Amines | HPLC-Fluorescence | Greatly increased sensitivity and selectivity of detection. nih.govnih.gov |
| Improved LC-MS Signal | Reagents with easily ionizable moieties (e.g., 2-hydrazinoquinoline) | Carboxylic Acids, Carbonyls | LC-MS/MS | Improved ionization efficiency, leading to lower detection limits. researchgate.netnih.gov |
| Improved GC Compatibility | Silylating Agents (e.g., MSTFA, BSTFA) | -OH, -COOH, -NH2, -SH, Amide N-H | GC-MS | Increased volatility and thermal stability, enabling gas-phase analysis. nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of Structure-Activity Relationships in Isoquinolinecarboxamide Systems
The biological activity of this compound derivatives is intricately linked to the arrangement and nature of their constituent atoms and functional groups. SAR studies for this class of compounds focus on identifying which parts of the molecule, or pharmacophores, are essential for its biological function and how modifications to these regions impact activity.
Key structural regions of the this compound scaffold are systematically altered to probe their role in molecular interactions with biological targets. Research has shown that substitutions on the quinoline (B57606) ring, the nature of the carboxamide linker, and the identity of the appended aryl or alkyl groups are critical determinants of activity. nih.govnih.gov For instance, in a study of quinoline carboxylic acid analogs, three principal regions were identified where specific substitutions are required for inhibitory activity: the C(2) position, which necessitates bulky hydrophobic substituents; the C(4) position, which has a strict requirement for a carboxylic acid; and the benzo portion of the quinoline ring, which can be modified with various substituents. nih.gov
Similarly, for quinoline-carboxamide derivatives acting as P2X7R antagonists, the inhibitory potential was found to vary with different linkages and functional group substitutions. nih.gov The presence of sulfonate and amide linkages, which are found in standard P2X7R antagonists, was associated with favorable inhibition. nih.gov Furthermore, substitutions on an associated phenyl ring, such as highly electronegative fluoro, chloro, and iodo groups, were found to enhance affinity. nih.gov In a series of isoquinoline (B145761) ureas, it was observed that para-substituted analogues were generally more potent than their ortho- and meta-substituted counterparts, a finding supported by molecular modeling. nih.gov
These fundamental principles, derived from empirical observation, guide the rational design of new analogues with potentially improved biological profiles. The insights gained from SAR studies form the qualitative foundation upon which more quantitative QSAR models are built.
Methodological Frameworks for SAR/QSAR Investigations
The investigation of SAR and QSAR in this compound systems employs a combination of synthetic chemistry, biological evaluation, and computational modeling. These methodologies provide a systematic framework for drug discovery and optimization.
A cornerstone of modern drug discovery is the iterative cycle of rational design, chemical synthesis, and biological evaluation. mdpi.com This process begins with a lead compound, often an this compound derivative identified from screening. Based on existing SAR data or structural information about the biological target, medicinal chemists design new analogues with specific modifications intended to improve activity or other properties. manchester.ac.ukresearchgate.net
These designed compounds are then synthesized in the laboratory. The synthetic routes must be versatile enough to allow for the introduction of diverse functional groups at various positions on the this compound scaffold. mdpi.com Following synthesis and purification, the new compounds undergo biological evaluation to determine their activity and potency. nih.gov The results of these assays provide new SAR data that feeds back into the design phase of the next cycle. This iterative process allows for a systematic exploration of the chemical space around the lead compound, gradually refining the molecular architecture to achieve the desired therapeutic profile. mdpi.com
Computational methods are indispensable tools in modern drug discovery, offering ways to predict the activity of virtual compounds and to analyze complex SAR data more efficiently than experimental methods alone. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of newly designed compounds before they are synthesized, helping to prioritize which analogues are most promising. mdpi.comnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing intuitive guidance for molecular design. nih.govnih.gov
The integration of Machine Learning (ML) and Artificial Intelligence (AI) has significantly enhanced the capabilities of SAR and QSAR studies. nih.govnih.gov ML algorithms can analyze large and complex datasets to identify non-linear relationships between chemical structures and biological activity that may be missed by traditional methods. nih.govyoutube.com
The table below summarizes the performance of various machine learning models in a QSAR study of CDK4 inhibitors, demonstrating the predictive power of these techniques. researchgate.netrsc.org
| Model ID | Method | Descriptors | Set | R² (Determination) | RMSE (Error) | Q (Accuracy) | MCC (Correlation) |
| A2 | SVM | MACCS Fingerprints | Test | - | - | 92.68% | 0.874 |
| C2 | SVM | MACCS Fingerprints | Test | - | - | 98.50% | 0.937 |
| F7 | SVM | MOE Descriptors | Test | 0.824 | 0.534 | - | - |
The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov The selection of relevant descriptors is a critical step in developing a reliable predictive model. mdpi.com
In the context of isoquinolinecarboxamides, descriptors representing properties like van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in their activity. mdpi.com For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors have been used in QSAR studies of isoquinoline derivatives to capture 3D structural information. japsonline.com
The development of a predictive model involves several stages:
Data Curation: A dataset of this compound analogues with their experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. mdpi.com
Feature Selection: Statistical methods are used to select a subset of descriptors that are most correlated with the biological activity, reducing model complexity and the risk of overfitting. mdpi.com
Model Building: A mathematical model is constructed using techniques ranging from multiple linear regression to complex machine learning algorithms. nih.gov
Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of molecules) techniques to ensure its robustness and generalizability. nih.govjapsonline.compatheon.com
The following table presents statistics for a 3D-QSAR model developed for pyrimido-isoquinolin-quinones, illustrating the validation metrics used. nih.gov
| Model Type | q² (Cross-validated R²) | r² (Non-validated R²) | Steric Contribution | Electrostatic Contribution | H-bond Acceptor Contribution |
| CoMFA | - | 0.938 | 100% | 0% | 0% |
| CoMSIA | - | 0.895 | 26.9% | 50.4% | 22.7% |
Computational Approaches to SAR Prediction and Analysis
Molecular Modeling and Simulation Techniques for Ligand-Target Interactions
To understand the SAR of isoquinolinecarboxamides at an atomic level, molecular modeling and simulation techniques are employed. These methods provide insights into how these ligands bind to their biological targets, such as enzymes or receptors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method helps to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For example, docking studies of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives against the Axl kinase domain helped identify key binding modes and interactions. doaj.org The binding energy scores from docking can be used to rank potential inhibitors and guide further design. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com An MD simulation calculates the motion of atoms in the complex over time, revealing the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com This technique can confirm the stability of interactions observed in docking studies and provide insights into conformational changes that may occur upon ligand binding. researchgate.netmdpi.com For instance, MD simulations of a quinoline-3-carboxamide (B1254982) derivative with ATM kinase were used to assess the stability of the protein-ligand complex over a 100-nanosecond period. mdpi.com
Together, these computational techniques are powerful tools for interpreting SAR data and for the rational design of new this compound derivatives with improved therapeutic potential.
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique extensively utilized in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. plos.org This method helps in understanding the binding interactions and provides a structural basis for the observed biological activity. In the context of this compound derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets.
For instance, in studies involving a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), molecular docking revealed key interactions within the ATP binding pocket. plos.orgnih.gov The simulations showed that specific functional groups on the isoquinoline scaffold form critical hydrogen bonds with amino acid residues of the protein. plos.org
Key interactions identified through these simulations include:
The carbonyl group at the C-3 position of the isoquinoline ring acts as a hydrogen bond acceptor, interacting with the -NH group of the residue Leu83 . plos.org
The imino group at the N-10 position serves as a hydrogen bond donor, forming a hydrogen bond with the carbonyl group of Gln131 . plos.org
A hydroxyl group on a substituent can act as both a hydrogen bond donor and acceptor, forming interactions with residues such as Asp145 and Asn132 . plos.org
These detailed interaction maps, derived from docking studies, are crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent inhibitors. plos.orgresearchgate.net The insights gained from the binding poses of these ligands allow researchers to predict how structural modifications might enhance or diminish binding affinity. nih.gov
| Functional Group on Isoquinoline Scaffold | Interaction Type | Interacting Residue in CDK4 | Reference |
|---|---|---|---|
| C-3 Carbonyl Group | Hydrogen Bond (Acceptor) | Leu83 | plos.org |
| N-10 Imino Group | Hydrogen Bond (Donor) | Gln131 | plos.org |
| Substituent Hydroxyl Group | Hydrogen Bond (Donor & Acceptor) | Asp145, Asn132 | plos.org |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex and to analyze its dynamic behavior over time. mdpi.com MD simulations provide insights into the flexibility of the ligand and protein, confirming that the binding mode identified by docking is maintained in a more dynamic, solution-like environment. mdpi.com
The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. mdpi.com For example, MD simulations performed on quinoline-3-carboxamide derivatives bound to ATM kinase showed that the protein-ligand complexes were stable throughout a 100 ns simulation, with minimal variations in the secondary structure. mdpi.com
Conformational analysis during MD simulations can reveal important dynamic features of the interaction. nih.govsemanticscholar.org It can show how the ligand adjusts its conformation within the binding pocket and how the protein side chains accommodate the ligand. In some cases, trajectory analysis can show conformational interconversion of the ligand, which can be critical for its biological activity. mdpi.com Studies on c-Met complexes with an isoquinoline-based ligand ("ISO") used MD simulations to track ligand backbone RMSD, confirming the stability of its binding conformation over 100 ns. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. nih.govmdpi.com A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.govresearchgate.net
The process begins by analyzing a set of known active ligands to identify their common chemical features. mdpi.com Advanced software can then generate multiple pharmacophore hypotheses, which are subsequently scored and validated. mdpi.com A robust pharmacophore model should be able to distinguish between active and inactive compounds. mdpi.com
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. nih.gov This approach allows for the identification of structurally diverse compounds that are likely to be active at the target of interest, moving beyond the initial chemical scaffolds. mdpi.com
| Pharmacophore Feature | Description | Typical Representation | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | Red Sphere/Vector | nih.govresearchgate.net |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Green Sphere/Vector | nih.govresearchgate.net |
| Hydrophobic (H) | A non-polar group that engages in hydrophobic interactions. | Yellow Sphere | nih.govresearchgate.net |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Blue Ring/Torus | nih.govresearchgate.net |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge. | Colored Spheres (e.g., Blue/Red) | nih.gov |
Virtual Screening for Identification of Novel Active Scaffolds
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When guided by a pharmacophore model derived from this compound structures, it becomes a powerful tool for discovering new and structurally diverse active scaffolds. mdpi.com
The screening process involves matching millions of compounds from databases against the validated 3D pharmacophore query. nih.gov The compounds that fit the query are identified as "hits." These hits can then be subjected to further filtering based on physicochemical properties (e.g., Lipinski's rule of five) and predicted ADME (absorption, distribution, metabolism, and excretion) profiles to select the most promising candidates for synthesis and biological testing. mdpi.com
This approach has been successfully used to identify novel inhibitors for various targets. nih.govresearchgate.net For example, screening the NCI Diversity Set or other large compound libraries has led to the discovery of inhibitors with entirely new chemical scaffolds that would not have been identified through traditional medicinal chemistry approaches focused on modifying a single core structure. researchgate.net This method accelerates the hit-to-lead process by prioritizing compounds that have a higher probability of being active. researchgate.net
Elucidation of Key Structural Determinants for Modulatory Potency and Selectivity
Understanding the key structural determinants for potency and selectivity is a primary goal of SAR and QSAR studies. For this compound derivatives, this involves identifying which parts of the molecule are critical for binding affinity (potency) and which parts can be modified to achieve preferential binding to one biological target over another (selectivity). nih.govnih.gov
Class I PI3K isoforms, for example, have highly homologous ATP binding sites, yet inhibitors can be designed to be highly selective. nih.gov Selectivity is often achieved by designing substituents on the core scaffold that can interact with non-conserved amino acid residues at the periphery of the binding site. nih.govnih.gov Even modifications that extend into pockets lined with conserved residues can surprisingly modulate selectivity, potentially by influencing distinct hydrogen bonding networks with nearby non-conserved residues. nih.gov
In the case of CDK4 inhibitors based on an isoquinoline-1,3-dione scaffold, 3D-QSAR and docking studies have provided clear insights into the structural requirements for high potency. plos.orgnih.gov
The key findings from these studies can be summarized as follows:
Substituents at the R₁ position: Bulky, electron-withdrawing, and hydrophobic groups are favorable for activity. plos.org
Substituents at the R₂ position: Smaller, electron-withdrawing, hydrophilic groups that can act as hydrogen bond donors and acceptors tend to benefit potency. plos.org
Substituents at the R₃ position: Minor, electron-withdrawing, and hydrogen-bond accepting groups are predicted to increase activity. plos.org
These findings, which correlate structural features with biological activity, are essential for guiding the optimization of lead compounds. nih.gov
Validation and Applicability Domain of QSAR Models
The reliability of a QSAR model is paramount for its practical application in drug design. According to the Organization for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined applicability domain (AD). nih.govmdpi.com The AD is the chemical space of structures for which the model is expected to make reliable predictions. nih.govmdpi.comresearchgate.net Making predictions for compounds that fall outside the AD is considered extrapolation and is likely to be unreliable. mdpi.com
Validation of QSAR models is performed using both internal and external methods. japsonline.com
Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the robustness and stability of the model. The Y-scrambling technique is also used to ensure that the model is not the result of a chance correlation. japsonline.com
External Validation: The model's predictive power is tested on an external set of compounds (test set) that were not used in model development. The predictive ability is often measured by the parameter r²_pred. nih.gov
For QSAR models developed for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, validation was performed according to these stringent criteria. japsonline.com The AD was defined, and internal (Q²LMO) and external validation metrics were applied to ensure the models were robust and predictive. japsonline.com A reliable QSAR model, with a well-defined AD, is a powerful tool for predicting the activity of newly designed this compound analogues before committing resources to their chemical synthesis. nih.gov
| Validation Parameter | Description | Purpose | Reference |
|---|---|---|---|
| q² (or Q²) | Cross-validated correlation coefficient. Often from leave-one-out (LOO) or leave-many-out (LMO) procedures. | Assesses the internal predictive ability and robustness of the model. | nih.govjapsonline.com |
| r² | Coefficient of determination for the training set. | Measures the goodness-of-fit of the model to the training data. | nih.gov |
| r²_pred | Predictive r-squared for the external test set. | Evaluates the model's ability to predict the activity of new, unseen compounds. | nih.gov |
| Y-Scrambling | Repeatedly building models with shuffled (randomized) response data. | Ensures the original model's statistics are not due to chance correlation. | japsonline.com |
| Applicability Domain (AD) | The chemical space of descriptors and responses for which the model provides reliable predictions. | Defines the limitations of the model to prevent unreliable extrapolations. | nih.govmdpi.com |
Molecular Mechanisms of Action and Biological Target Interactions of Isoquinolinecarboxamides
Receptor Ligand Interaction Studies
Opioid Receptor (e.g., Kappa-Opioid Receptor) Modulation Research
Isoquinolinecarboxamide derivatives have been the subject of significant research as modulators of opioid receptors, particularly as antagonists of the kappa-opioid receptor (KOR). The KOR system is implicated in a variety of physiological and pathological processes, including pain, depression, anxiety, and addiction. dntb.gov.uamdpi.com
A prominent example from this chemical class is the compound known as JDTic, or (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. drugbank.com JDTic has been identified as a potent and selective KOR antagonist. drugbank.com Research has shown that KOR antagonists like JDTic can modulate responses to stress and may have antidepressant-like effects. dntb.gov.ua In preclinical models, JDTic has demonstrated a dose-dependent reduction in stress-induced relapse to cocaine-seeking behavior. drugbank.com
Structure-activity relationship (SAR) studies have been conducted on analogues of JDTic to explore the chemical features crucial for KOR antagonism. For instance, replacement of the 7-hydroxy group on the tetrahydroisoquinoline core with a methyl ether group resulted in a compound with a Ke value of 0.06 nM at the KOR, indicating high antagonist potency. drugbank.com An amino analogue also showed subnanomolar antagonist potency with a Ke of 0.2 nM. drugbank.com
Another distinct class of isoquinolinecarboxamides, the N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, has also been identified as selective KOR ligands. A notable characteristic of this class is the absence of a basic nitrogen atom, which is often a feature of opioid ligands. mdpi.com These compounds have demonstrated high selectivity for the KOR over mu- and delta-opioid receptors, as well as a panel of other G protein-coupled receptors. mdpi.com
The research into isoquinolinecarboxamides as KOR modulators highlights their potential as therapeutic agents for a range of neuropsychiatric and substance use disorders. dntb.gov.ua
Gamma-Aminobutyric Acid (GABA) Receptor Allosteric Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABAA receptors, are major targets for therapeutic drugs. wikipedia.orgmdpi.com GABAA receptors are ligand-gated ion channels that can be modulated by a variety of compounds at allosteric sites, which are distinct from the GABA binding site. wikipedia.orgmdpi.com Positive allosteric modulators (PAMs) enhance the effect of GABA, typically leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org
The search for novel GABAA receptor modulators has explored a wide array of heterocyclic chemical scaffolds. nih.gov However, based on available research, there is limited specific information detailing isoquinolinecarboxamides as direct allosteric modulators of GABA receptors. While the broader class of isoquinoline (B145761) alkaloids has been studied for various central nervous system activities, direct and specific research on isoquinolinecarboxamides as GABA receptor allosteric modulators is not extensively documented in publicly accessible literature. One compound, PK11195 [1-(2-chlorophenylmethylpropyl)-3-isoquinoline-carboxamide], is known as a TSPO antagonist, which can influence the synthesis of neurosteroids that in turn modulate GABAA receptors, but this represents an indirect mechanism rather than direct allosteric modulation of the GABA receptor itself. frontiersin.org
Adenosine (B11128) Receptor (e.g., A2B) Interaction Studies
Research into the interaction of isoquinoline-based compounds with adenosine receptors has identified several derivatives with notable affinity and selectivity, particularly for the A3 adenosine receptor (A3AR). While the prompt specifies the A2B receptor, the available detailed research on the isoquinoline scaffold focuses more on the A3 subtype. Given the structural relationship, these findings are relevant to the broader interaction of this chemical class with adenosine receptors.
One area of investigation has been on 3-(2-pyridinyl)isoquinoline derivatives. researchgate.netnih.gov Structure-activity relationship studies revealed that attaching a phenyl group to the 1-position of the isoquinoline ring via a suitable spacer could enhance A3AR affinity. researchgate.net A carboxamide group was found to be an effective spacer. nih.gov Specifically, the compound N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide (VUF8507) demonstrated an affinity of 200 nM for the A3AR. nih.gov
Further optimization of this scaffold led to the development of compounds with even higher affinity. For example, the introduction of a urea (B33335) moiety as a spacer between the isoquinoline core and a phenyl group also resulted in high A3AR affinity. nih.gov These studies culminated in the identification of potent and selective human A3AR ligands with affinities in the nanomolar range. nih.gov One such compound, 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide (VUF8504), a closely related quinazoline (B50416) analogue, displayed an affinity of 17.0 nM for the human A3AR. nih.gov
These findings indicate that the isoquinoline scaffold is a viable starting point for the design of ligands that interact with adenosine receptors, with the potential to achieve high affinity and selectivity.
Modulation of Specific Cellular Pathways and Biological Processes
Anti-Inflammatory Pathway Interruption (e.g., IL-6, TNF-α Production Inhibition)
Certain this compound derivatives have been shown to interrupt inflammatory pathways by inhibiting the production of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This activity is primarily mediated through the inhibition of critical signaling cascades like the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov
In a study evaluating a series of novel isoquinoline-1-carboxamides, several compounds demonstrated potent suppression of lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α in BV2 microglial cells. nih.gov Among these, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was particularly effective. Further investigation revealed that HSR1101 attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. nih.gov
The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. HSR1101 was found to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB. nih.gov Additionally, HSR1101 inhibited the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are upstream regulators of NF-κB. nih.gov
Anti-Human Cytomegalovirus (anti-HCMV) Activity Research
The this compound scaffold has been identified as a source of potent and selective inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship studies that initially focused on 1,6-naphthyridines led to the discovery of isoquinoline-6-carboxamides as effective anti-HCMV agents. mdpi.com
These compounds exhibit potent activity against HCMV, a virus that can cause severe disease in immunocompromised individuals and congenital infections. mdpi.com The research in this area has focused on identifying derivatives with high selectivity, meaning they are effective against the virus at concentrations that are not toxic to host cells.
In addition to synthetic isoquinolinecarboxamides, the naturally occurring isoquinoline alkaloid berberine (B55584) has also been shown to inhibit HCMV replication. nih.gov Mechanistic studies have indicated that berberine interferes with the transactivating functions of the viral Immediate Early-2 (IE2) protein, which is crucial for the expression of early viral genes and the progression of the viral replication cycle. nih.gov This suggests that compounds with an isoquinoline core can target different stages of the HCMV life cycle.
Potassium Voltage-Gated Channel Modulators
The isoquinoline scaffold has also been explored for its potential to modulate the activity of voltage-gated potassium (Kv) channels. These channels are critical for regulating cellular excitability and are involved in a wide range of physiological processes. nih.govmdpi.com
Research in this area has led to the development of novel 3-cyanoisoquinoline derivatives that act as antagonists of the Kv1.5 potassium channel. nih.gov The Kv1.5 channel is responsible for the cardiac potassium current known as IKur, which plays a role in the repolarization of the atrial action potential. Inhibition of this channel is a therapeutic strategy being investigated for the treatment of atrial fibrillation. nih.gov
Structural modifications of an initial isoquinolinone lead compound resulted in derivatives with excellent potency and selectivity for the Kv1.5 channel, as well as good oral bioavailability. nih.gov This highlights the potential of the isoquinoline framework in the development of new modulators for specific voltage-gated potassium channels.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation (e.g., F508del-CFTR correctors)
The most prevalent mutation causing cystic fibrosis is the deletion of phenylalanine at position 508 (F508del) of the CFTR protein. This mutation leads to multiple defects, including improper protein folding and assembly, which prevents its trafficking to the cell surface. As a result, the protein is retained in the endoplasmic reticulum and targeted for degradation.
Small molecules known as "correctors" have been developed to rescue this misfolded F508del-CFTR protein. These compounds can act as pharmacological chaperones, directly interacting with the mutant CFTR protein to facilitate its proper folding and processing. The primary mechanism of action for many correctors involves stabilizing the CFTR protein structure at an early stage of its biogenesis. Specifically, Type I correctors bind to a hydrophobic pocket within the first transmembrane domain (TMD1), linking together helices that are otherwise unstable due to the F508del mutation. This stabilization prevents the premature degradation of the protein and allosterically rescues its structure, allowing it to traffic to the cell membrane.
While a broad range of chemical scaffolds have been investigated for CFTR modulation, compounds featuring a quinoline-carboxamide moiety are notable. For instance, the potentiator Ivacaftor contains an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline (B57606) -3-carboxamide structure. Potentiators are a class of CFTR modulators that function to hold the channel gate open once the protein is at the cell surface, thereby increasing chloride ion flow. Other related structures, such as cyanoquinolines, have been shown to possess both corrector and potentiator activities, addressing both the trafficking and channel-gating defects of F508del-CFTR. However, the most prominent approved correctors, such as Lumacaftor and Tezacaftor, are based on a different chemical scaffold, featuring a 1,3-Benzodioxol-5-yl-Cyclopropane Carboxamide headgroup. The development of combination therapies, which often include multiple correctors and a potentiator, has proven most effective for treating cystic fibrosis.
Methodologies for Biological Target Identification and Validation
Identifying the specific molecular target of a compound is a foundational step in drug discovery, elucidating its mechanism of action and potential therapeutic applications. The process involves two distinct phases: identification, which pinpoints potential protein partners, and validation, which confirms the functional role of that target in the disease pathology.
A variety of advanced methods are employed for this purpose. Target identification can be broadly categorized into direct biochemical approaches, genetic methods, and computational strategies.
Biochemical and Proteomic Approaches : These methods use the small molecule itself as a "bait" to capture its binding partners from cell lysates. Chemical proteomics involves creating chemical probes, often by attaching a tag to the compound of interest, to isolate and identify interacting proteins via mass spectrometry. Another technique, the Cellular Thermal Shift Assay (CETSA), measures changes in the thermal stability of proteins upon ligand binding, allowing for target engagement confirmation within intact cells.
Genetic and Genomic Approaches : Functional genomics utilizes tools that systematically perturb gene expression to identify which genes influence a cell's or organism's response to a compound. Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing have revolutionized this field. Genome-wide screens with CRISPR libraries can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby pointing to the drug's target or pathway.
Computational and In Silico Methods : With the growth of large biological datasets, computational approaches are increasingly used to predict drug-target interactions. Machine learning and deep learning models can analyze complex data from genomics, proteomics, and chemical structure libraries to predict potential targets with high accuracy.
Once a potential target is identified, it must be validated to ensure it is crucial to the disease process. Target validation confirms the functional relevance of the target. This is often achieved using genetic tools like CRISPR or RNAi to mimic the effect of a drug by knocking down or knocking out the target gene and observing the resulting phenotype in disease-relevant cell models. Animal models where the target gene is knocked out or modified are also invaluable for in vivo validation.
| Methodology | Principle | Application in Target ID/Validation | Advantages | Limitations |
| Chemical Proteomics | Uses a modified compound (probe) to physically isolate binding partners from cell lysates for identification by mass spectrometry. | Identification: Directly identifies proteins that physically interact with the compound. | High specificity for direct binders. | Requires chemical modification of the compound, which may alter its activity. |
| CRISPR/Cas9 Screening | Systematically knocks out or modifies genes across the genome to see which perturbations alter the cellular response to a compound. | Identification & Validation: Identifies genes essential for the drug's mechanism and validates their functional role. | High precision at the DNA level; enables permanent gene inactivation. | Potential for off-target effects; can be complex to deconvolute results from pooled screens. |
| RNA Interference (RNAi) | Uses small interfering RNAs (siRNAs) to temporarily suppress gene expression at the mRNA level. | Validation: Mimics the effect of an inhibitor drug by reducing target protein levels to confirm its role in a phenotype. | Transient effect, which can be useful for studying essential genes; well-established protocols. | Incomplete knockdown; potential for significant off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. | Validation: Confirms direct target engagement by the compound in a physiological context. | Label-free; works in living cells and tissues. | Not suitable for all targets; requires specific antibodies or mass spectrometry for detection. |
| Computational Modeling | Utilizes algorithms and AI to analyze multi-omics data and predict drug-target interactions based on molecular structures and biological networks. | Identification: Narrows down potential targets from a large pool for experimental validation. | High-throughput; integrates vast datasets to find novel connections. | Predictions require rigorous experimental validation; accuracy depends on data quality. |
In Vitro and Mechanistic Preclinical Efficacy/Potency Studies
Following target identification, compounds undergo rigorous preclinical testing to evaluate their efficacy and potency. This is primarily accomplished through a combination of in vitro cell-based assays and in vivo studies using model systems.
Development and Application of Cell-Based Assays
Cell-based assays are a cornerstone of early drug development, providing critical information on a compound's biological activity in a controlled, physiological context. These assays are designed to measure a specific cellular response to a drug and are essential for determining potency, mechanism of action, and potential cytotoxicity before advancing to animal testing.
The development of a robust cell-based assay requires selecting an appropriate cell line that accurately reflects the disease state, such as primary cells from patients or engineered cell lines that express the target of interest. A wide variety of assay formats are used depending on the biological question being addressed:
Potency and Efficacy Assays : These assays measure the functional response of cells to a compound. Common examples include proliferation assays, which measure cell growth or inhibition, and cytotoxicity assays, which quantify cell death.
Reporter Gene Assays : These are powerful tools for monitoring the activation or inhibition of specific signaling pathways. In this setup, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Drug-induced changes in the pathway lead to a measurable change in the reporter signal.
Signal Transduction Assays : These assays directly measure downstream events in a signaling cascade, such as the phosphorylation of a protein or the release of a second messenger like calcium.
Target Engagement Assays : These confirm that the compound is interacting with its intended target within the cell.
These assays are frequently adapted for high-throughput screening (HTS), allowing for the rapid testing of thousands of compounds to identify promising lead candidates.
| Assay Type | Purpose | Common Readout/Method | Application Example |
| Cell Proliferation/Viability | To measure the effect of a compound on cell growth or survival. | Colorimetric (e.g., MTT), fluorescence, or luminescence signals proportional to cell number. | Screening for anti-cancer compounds that inhibit tumor cell growth. |
| Reporter Gene | To monitor the activity of a specific transcription factor or signaling pathway. | Luminescence (e.g., Luciferase) or fluorescence (e.g., GFP) generated by the reporter protein. | Measuring the activation of a nuclear receptor by a small molecule agonist. |
| Cytotoxicity | To determine the concentration at which a compound becomes toxic to cells. | Measurement of membrane integrity (e.g., LDH release) or apoptosis markers (e.g., caspase activity). | Assessing the therapeutic window of a drug by comparing its effective dose to its toxic dose. |
| Cell Signaling | To quantify changes in intracellular signaling pathways. | ELISA, Western Blot, or flow cytometry to detect phosphorylated proteins or second messengers. | Determining if a compound inhibits a specific kinase in a signaling cascade. |
| Receptor Binding | To determine if a compound binds to a specific cell surface receptor. | Flow cytometry, Surface Plasmon Resonance (SPR), or radiolabeled ligand assays. | Characterizing the binding affinity of a new monoclonal antibody to its target antigen. |
Role in Preclinical Drug Discovery and Development Research
Isoquinolinecarboxamide Derivatives as Lead Scaffolds in Medicinal Chemistry
The isoquinoline (B145761) core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. researchgate.netwisdomlib.org The addition of a carboxamide group (-CONH₂) and further substitutions on the ring system allow for the fine-tuning of physicochemical properties and biological activity, leading to the generation of diverse derivative libraries. Researchers have successfully developed this compound derivatives targeting a range of enzymes and receptors, demonstrating their broad therapeutic potential.
For instance, various isoquinoline-1-carboxamide (B73039) derivatives have been synthesized and evaluated for their potent anti-inflammatory effects. researchgate.netnih.gov Certain compounds in this class have shown the ability to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net Other derivatives of the this compound family have been identified as inhibitors of mitogen-activated protein kinase 14 (MAPK14), human cytomegalovirus (HCMV), and potassium voltage-gated channels. researchgate.net Furthermore, isoquinoline-3-carboxamides have been explored, with derivatives like PK11195 acting as specific ligands for the peripheral benzodiazepine (B76468) receptor, which is involved in inflammatory processes. researchgate.net The structural versatility of this scaffold has also led to the development of inhibitors for enzymes like poly(ADP-ribose)polymerase (PARP), which are crucial in DNA repair and cancer therapy. nih.gov
Lead Compound Identification and Optimization Strategies
The journey from an initial "hit" compound to a viable drug candidate is a critical phase in preclinical research, involving rigorous identification and optimization processes.
Hit-to-Lead Progression in Preclinical Pipelines
The hit-to-lead (H2L) process is a pivotal stage in early drug discovery where initial hits, often identified from high-throughput screening (HTS), are evaluated and optimized to generate more promising lead compounds. wikipedia.org This phase aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. sophion.com Typically, hits from HTS campaigns exhibit binding affinities in the micromolar (10⁻⁶ M) range. Through focused chemical modifications during the H2L phase, these affinities can be significantly improved to the nanomolar (10⁻⁹ M) range. wikipedia.org
A key objective is to synthesize new analogs with enhanced potency and reduced off-target activities. wikipedia.org For this compound derivatives, this involves exploring the structure-activity relationships (SAR) by systematically modifying different parts of the molecule. For example, in the development of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors, researchers started with an isoquinolinone scaffold, a close structural relative of this compound. nih.gov By constraining a linear linker into a cyclopentene (B43876) ring, they improved pharmacokinetic parameters while maintaining high potency for the target enzyme. nih.gov This iterative process of design, synthesis, and testing is fundamental to progressing a hit series toward a lead optimization phase.
Rational Drug Design Principles and Optimization for Desired Profiles
Rational drug design relies on the knowledge of a biological target's structure and mechanism to design molecules that are complementary in shape and charge, leading to a therapeutic effect. nih.gov This approach aims to develop drugs with greater potency, selectivity, and fewer side effects compared to traditional trial-and-error methods. nih.gov
Application of Computational Drug Discovery in this compound Research
Computational tools have become indispensable in modern drug discovery, accelerating the identification and refinement of lead compounds.
Virtual Library Design and Screening
Virtual screening involves the use of computational methods to search large libraries of chemical structures to identify those likely to bind to a drug target. researchgate.net This in silico approach is a cost-effective and time-efficient alternative to HTS. mdpi.com For this compound research, virtual libraries can be designed by enumerating various substituents at different positions on the core scaffold.
These virtual libraries are then screened against the three-dimensional structure of a target protein using molecular docking programs. researchgate.net For instance, a structure-based virtual screening approach was used to identify novel N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) for cancer therapy. benthamdirect.com The screening process prioritizes candidate molecules based on their predicted binding affinity and interaction patterns with key amino acid residues in the target's active site. researchgate.net This allows researchers to focus their synthetic and testing efforts on a smaller, more promising set of compounds.
| Target Class | This compound Derivative Type | Computational Approach | Key Findings | Reference |
|---|---|---|---|---|
| Platelet-Derived Growth Factor Receptor (PDGFR) | N-2-amino-N-phenyl quinoline-3-carboxamides | Structure-Based Virtual Screening, Molecular Docking | Identified derivatives with better predicted docking scores than standard drugs, suggesting potential as new anti-cancer candidates. | benthamdirect.com |
| CDK4/6 and Aromatase | General Small Molecules (sc-PDB database) | Pharmacophore-Based Virtual Screening | Identified four potential dual inhibitors that mapped well to the pharmacophore models of both targets. | mdpi.com |
| Mycobacterium tuberculosis FabD | Natural Products Library (NPASS) | Structure-Based Virtual Screening, Molecular Dynamics | Identified three hit compounds with strong binding energies and stable interactions with the target protein. | nih.gov |
High-Throughput Screening (HTS) Data Analysis and Interpretation
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.gov The analysis and interpretation of the vast datasets generated by HTS are crucial for identifying genuine hits and distinguishing them from false positives. nih.gov Statistical measures like the Z'-factor are used to assess the robustness and quality of the HTS assay. nih.gov
In the context of this compound research, HTS can be employed to screen large compound libraries for activity against specific targets, such as viruses or kinases. For example, HTS assays have been developed for antiviral drug discovery against viruses that cause a cytopathic effect (CPE). nih.govnih.gov The data from such screens would identify initial this compound hits. Subsequent analysis involves dose-response studies to confirm activity and preliminary SAR analysis to identify common structural features among the active compounds. wikipedia.org Furthermore, computational techniques like quantitative structure-activity relationship (QSAR) modeling can be applied to HTS data. For instance, a 3D-QSAR model was used in the design of novel inhibitors based on a pyrazolo[4,3-h]quinazoline-3-carboxamide scaffold, demonstrating how computational analysis of screening data can guide the rational design of more potent compounds. mdpi.com
| Screening Type | Target/Goal | Key Analysis Metrics/Methods | Outcome | Reference |
|---|---|---|---|---|
| Antiviral HTS | Bluetongue Virus (BTV) | CPE-based assay, Z'-factor calculation, Statistical hit selection (>3 SD above mean) | Validated a robust HTS assay (Z' > 0.7) and identified novel antiviral compounds. | nih.gov |
| 3D-QSAR Modeling | Polo-like kinase 1 (PLK1) | Comparative Molecular Field Analysis (CoMFA) on two series of known inhibitors | Developed a hybridized 3D-QSAR model to design a novel, potent PLK1 inhibitor scaffold. | mdpi.com |
| Antiviral HTS | Human Coronavirus NL63 (HCoV-NL63) | Dead-cell protease substrate assay, Z'-factor calculation | Developed a novel HTS method for viruses with limited CPE, achieving excellent assay quality (Z' = 0.6-0.8). | nih.gov |
Interdisciplinary Research Collaboration in Preclinical Discovery Effortsaacrjournals.org
The preclinical discovery and development of this compound-based compounds is a complex endeavor that necessitates a synergistic, interdisciplinary approach. The successful progression of these molecules from initial hits to viable preclinical candidates is rarely the result of a single scientific discipline. Instead, it relies on the close collaboration of experts in medicinal chemistry, computational chemistry, structural biology, biochemistry, and in vivo pharmacology. This collaborative framework allows for a continuous feedback loop of design, synthesis, testing, and analysis, which is crucial for navigating the multifaceted challenges of modern drug discovery.
A prime example of such a collaborative effort can be seen in the discovery of EED226, a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). acs.org The development of EED226 and its subsequent clinical candidate, MAK683, by researchers at Novartis Institutes for BioMedical Research, showcases a seamless integration of various scientific disciplines. nih.govacs.org
The initial stages of this discovery program involved a high-throughput screening (HTS) of a vast compound library to identify initial hits that could modulate PRC2 activity. nih.gov This effort, typically driven by biochemists and screening specialists, provided the foundational chemical matter for the project. Following the identification of a promising this compound hit, a multidisciplinary team was assembled to drive the lead optimization process.
Medicinal chemists played a pivotal role in the iterative design and synthesis of novel analogues. nih.gov Their expertise in understanding structure-activity relationships (SAR) was critical in modifying the initial hit to improve potency, selectivity, and drug-like properties. This process was not conducted in isolation but was heavily guided by insights from other disciplines.
Structural biologists provided high-resolution crystal structures of the this compound compounds bound to the EED protein. selleckchem.com This structural information offered a detailed roadmap for the medicinal chemists, allowing for a rational, structure-based drug design approach. By visualizing the precise interactions between the compound and its target, the team could make informed decisions about which molecular modifications were likely to enhance binding affinity and selectivity.
Computational chemists likely contributed by creating predictive models of compound binding and ADME (absorption, distribution, metabolism, and excretion) properties. These in silico models would have helped to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Biochemists and cell biologists were responsible for developing and running the assays to determine the biological activity of the newly synthesized compounds. This included enzymatic assays to measure the inhibition of PRC2 activity and cellular assays to assess the compound's effects on histone methylation and cancer cell proliferation. tandfonline.com The data generated by these teams provided the crucial biological context for the SAR studies.
Finally, as potent and selective compounds emerged, a team of in vivo pharmacologists evaluated their efficacy and pharmacokinetic properties in animal models of cancer. nih.gov The successful demonstration of tumor regression in xenograft models with EED226 provided the ultimate validation of the collaborative effort and paved the way for the selection of MAK683 for clinical development. acs.org
The following interactive data table summarizes some of the key preclinical data for EED226 and MAK683, illustrating the outputs of this interdisciplinary collaboration.
| Compound | Target | IC50 (nM) | Kd (nM) | Cellular H3K27me3 Inhibition (IC50, nM) | In Vivo Efficacy (Karpas-422 Xenograft Model) | Oral Bioavailability (%) |
| EED226 | EED (PRC2) | 23.4 | 82 | ~50 | 100% Tumor Growth Inhibition (at 40 mg/kg) | ~100 |
| MAK683 | EED (PRC2) | 3 | N/A | <10 | Significant Tumor Regression (at 10 mg/kg) | Moderate to High |
This integrated, team-based approach, where chemists, biologists, and structural biologists work in close concert, is the hallmark of modern preclinical drug discovery. The development of this compound-based PRC2 inhibitors serves as a compelling case study of how such interdisciplinary collaboration can successfully translate a basic scientific finding into a promising therapeutic candidate.
Advanced Research Topics and Emerging Directions for Isoquinolinecarboxamides
Supramolecular Chemistry and Crystal Engineering of Isoquinolinecarboxamide Ligands
The fields of supramolecular chemistry and crystal engineering focus on understanding and controlling the way molecules assemble through non-covalent interactions. Isoquinolinecarboxamides are excellent candidates for such studies due to the presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking. This research is crucial for designing new materials and understanding the solid-state properties of these compounds.
The amide functional group within the this compound structure is a primary driver of its supramolecular assembly, readily forming robust hydrogen bonds. researcher.life Detailed crystallographic studies have revealed that amide-to-amide interactions, specifically N–H⋯O hydrogen bonds, are common motifs that direct the formation of one- or two-dimensional structures like β-sheets and other network patterns. citedrive.com The precise geometry and connectivity of these hydrogen-bonded networks can be influenced by the substitution pattern on the isoquinoline (B145761) ring and the nature of any attached side chains. researchgate.net
Table 1: Key Non-Covalent Interactions in this compound Structures
| Interaction Type | Description | Role in Supramolecular Assembly |
| N–H⋯O (Amide-to-Amide) | Hydrogen bond between the amide proton (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. citedrive.com | Primary driving force for forming chains, β-sheets, and 2D networks. citedrive.comresearchgate.net |
| N–H⋯N (Intramolecular) | Hydrogen bond within a single molecule, for instance, between the amide proton and the isoquinoline nitrogen. researchgate.net | Can disrupt intermolecular hydrogen bonding, leading to different packing motifs. researchgate.netnih.gov |
| π-π Stacking | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic isoquinoline rings. researcher.life | Connects supramolecular chains and sheets into three-dimensional networks, enhancing crystal stability. researcher.life |
| C-H⋯O Interactions | Weaker hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. nih.gov | Contribute to the fine-tuning of the overall crystal packing and molecular conformation. nih.gov |
The nitrogen atom of the isoquinoline ring and the oxygen or nitrogen atoms of the carboxamide group are effective coordination sites for metal ions. jddtonline.infoyoutube.com This has led to extensive research into the formation of coordination complexes and polymers. The interaction with metal ions introduces a strong, directional coordinate bond that can compete with or complement the existing hydrogen bonding networks. citedrive.com
For example, studies on bis(1-isoquinolinecarboxamide)alkanes have shown that their coordination with silver(I) ions can dramatically alter their supramolecular structures. citedrive.com While the free ligands may self-assemble into β-sheets through amide-to-amide hydrogen bonds, the introduction of Ag(I) can lead to the formation of discrete molecular complexes or even three-dimensional coordination polymers. citedrive.com In some cases, the coordination bonds and hydrogen bonds can coexist, creating complex hybrid supramolecular architectures. citedrive.com Research has also explored the coordination of isoquinoline derivatives with other transition metals, such as cobalt(II), nickel(II), and zinc(II), leading to a variety of geometries including tetrahedral and octahedral complexes. nih.govjddtonline.info The specific outcome is dependent on the metal ion, the ligand structure, and the reaction conditions. nih.govnih.govnih.gov
Crystal engineering aims to design and control the formation of crystalline solids with desired properties. escholarship.orgchemicalprobes.org For isoquinolinecarboxamides, research in this area focuses on how molecular structure dictates crystal packing. The conformation of the molecule, particularly the angle between the amide group and the isoquinoline ring, is a critical factor that influences which hydrogen bonding patterns are favored. researchgate.netnih.gov
Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial consideration in the pharmaceutical industry, as different polymorphs can have different physical properties. mdpi.comnih.gov Research into this compound systems has identified instances of polymorphism, where different packing arrangements and hydrogen-bonding motifs are observed under different crystallization conditions. nih.gov These studies are vital for understanding the stability of different crystalline forms and for ensuring the reproducibility of solid-state properties. nih.gov The subtle balance of intermolecular forces means that even small changes to the molecular structure or crystallization environment can lead to different polymorphs with distinct packing arrangements. mdpi.com
Development of Radiolabeled Isoquinolinecarboxamides for Molecular Imaging Research
Molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are powerful non-invasive methods for visualizing and quantifying biological processes in vivo. moravek.comjddtonline.info These techniques rely on the administration of radiotracers—biologically active molecules labeled with a radionuclide. nih.gov The development of radiolabeled isoquinolinecarboxamides represents an emerging frontier, aiming to create novel probes for imaging specific molecular targets such as enzymes, receptors, or transporters that are implicated in disease.
The process involves selecting an this compound with high affinity and selectivity for a biological target and labeling it with a suitable radionuclide. Common positron-emitting isotopes for PET imaging include fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), and zirconium-89 (B1202518) (⁸⁹Zr). escholarship.orgbeilstein-journals.org The choice of radionuclide depends on factors like its half-life, the biological half-life of the targeting molecule, and the desired imaging application. nih.gov For instance, ¹⁸F is often favored due to its convenient half-life (approx. 110 minutes) and relatively low positron energy, which allows for high-resolution images. escholarship.org
While the application of this technology specifically to isoquinolinecarboxamides is still a developing area, the general principles are well-established. A radiolabeled this compound could potentially be used to:
Diagnose disease: By targeting proteins that are overexpressed in conditions like cancer or neurodegenerative disorders.
Monitor therapeutic response: To determine if a drug is successfully engaging its target in a patient.
Accelerate drug development: By enabling quantitative analysis of a drug candidate's biodistribution and target engagement in preclinical models. moravek.com
Isoquinolinecarboxamides as Chemical Biology Probes
Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in a biological system. nih.gov High-quality probes are essential tools for target validation and for dissecting complex cellular pathways. nih.gov Given their proven ability to modulate the function of various proteins with high potency and selectivity, isoquinolinecarboxamides are attractive scaffolds for the development of new chemical probes.
A high-quality chemical probe must be potent, selective, and have a well-characterized mechanism of action. nih.gov The development process involves iterative cycles of design, synthesis, and biological testing to optimize these properties. Once validated, an this compound probe can be used in a variety of cell-based assays to investigate the biological consequences of inhibiting or activating its target protein. nih.gov For example, a probe could be used to determine a target's role in cell signaling, proliferation, or apoptosis.
Furthermore, this compound probes can be modified for more advanced applications. For instance, by attaching a photo-reactive group and a "clickable" handle, they can be converted into photoaffinity labels. mdpi.com These specialized probes can be used to covalently label their protein target upon UV irradiation, enabling unambiguous target identification and characterization of the ligand-binding site. mdpi.com
Integration of Novel Methodological Developments (e.g., AI/ML in drug discovery)
Modern drug discovery is increasingly driven by computational methods, including artificial intelligence (AI) and machine learning (ML). youtube.com These technologies are being applied to accelerate and improve multiple stages of the discovery pipeline, from identifying new drug targets to designing novel molecules with optimized properties. nih.govbenthamopenarchives.com The this compound scaffold is a prime candidate for the application of these in silico tools.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities. researcher.life These models can then be used to:
Predict Activity: Screen virtual libraries of thousands or millions of this compound derivatives to predict their potential activity against a specific target, prioritizing a smaller, more manageable number of compounds for synthesis and testing. citedrive.comnih.gov
De Novo Design: Generate entirely new this compound structures that are predicted to have desirable properties, such as high potency and low toxicity.
Optimize Properties: Guide the modification of existing lead compounds to improve their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce potential off-target effects. youtube.com
Computational methods like molecular docking and molecular dynamics simulations are also used to model the interaction between an this compound and its protein target at an atomic level. citedrive.com This provides valuable insights into the key binding interactions and can guide the rational design of more potent and selective inhibitors. The integration of these computational approaches significantly reduces the time and cost associated with traditional trial-and-error methods in drug discovery. researchgate.net
Future Research Perspectives and Unexplored Avenues in this compound Chemistry and Biology
The this compound scaffold has proven to be a versatile framework in medicinal chemistry, with numerous derivatives showing significant biological activities. However, the full potential of this chemical class is far from being fully exploited. Future research is poised to expand into new chemical and biological territories, driven by advancements in synthetic methodologies, a deeper understanding of biological pathways, and the demand for novel therapeutic and diagnostic agents. This section outlines key future research perspectives and unexplored avenues in the chemistry and biology of isoquinolinecarboxamides.
Advanced Synthetic Methodologies and Chemical Space Exploration
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of the this compound scaffold. While classical methods have been instrumental, future efforts will likely focus on more sophisticated and sustainable approaches.
C-H Activation Strategies: Direct C-H functionalization of the isoquinoline core represents a powerful and atom-economical approach to introduce diverse substituents. Future research could explore the use of transition-metal catalysis to selectively activate specific C-H bonds, allowing for the late-stage modification of complex this compound derivatives. This would enable the rapid generation of large and diverse chemical libraries for biological screening.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a mild and efficient way to forge new bonds. This methodology could be applied to the synthesis of novel isoquinolinecarboxamides through radical-mediated pathways, providing access to previously inaccessible chemical space.
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the multi-step synthesis of isoquinolinecarboxamides could streamline their production and facilitate the exploration of a wider range of derivatives.
Expansion into New Therapeutic Areas
While much of the research on isoquinolinecarboxamides has focused on their anticancer and antimicrobial properties, their diverse biological activities suggest potential in other therapeutic areas that remain largely unexplored.
Neurodegenerative Diseases: Isoquinoline alkaloids have demonstrated neuroprotective effects, suggesting that isoquinolinecarboxamides could be promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Future research should focus on designing derivatives that can cross the blood-brain barrier and modulate key pathological processes, such as protein aggregation and neuroinflammation.
Metabolic Disorders: The role of isoquinolinecarboxamides in regulating metabolic pathways is an area ripe for investigation. Given the prevalence of metabolic disorders like diabetes and obesity, exploring the potential of these compounds to modulate key enzymes and receptors involved in metabolism could lead to the discovery of novel therapeutic agents.
Rare and Neglected Diseases: The chemical versatility of isoquinolinecarboxamides makes them attractive candidates for drug discovery programs targeting rare and neglected diseases, which often suffer from a lack of effective treatments. High-throughput screening of diverse this compound libraries against a panel of targets relevant to these diseases could identify novel starting points for drug development.
Development of Isoquinolinecarboxamides as Chemical Probes and Diagnostics
The inherent fluorescence of some isoquinoline derivatives and the ability to modulate their properties through chemical modification make them excellent candidates for the development of chemical probes and diagnostic tools.
Fluorescent Probes: Isoquinolinecarboxamides can be designed as fluorescent probes for the detection of biologically important analytes such as metal ions, reactive oxygen species, and specific enzymes. By incorporating appropriate recognition moieties and tuning the electronic properties of the isoquinoline core, probes with high selectivity and sensitivity can be developed for applications in cellular imaging and diagnostics.
Target Identification and Validation: Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive small molecules. The development of this compound-based photoaffinity probes could help to elucidate the mechanism of action of existing derivatives and identify new biological targets.
Unexplored Applications in Materials Science and Agrochemicals
The unique structural and electronic properties of the this compound scaffold suggest potential applications beyond the biomedical field.
Organic Electronics: The extended π-system of the isoquinoline core could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis and characterization of this compound-based polymers and small molecules with tailored electronic properties is a promising, yet unexplored, research direction.
Agrochemicals: The amide functional group is a common feature in many pesticides. mdpi.com The proven biological activity of isoquinoline derivatives against various organisms suggests that isoquinolinecarboxamides could be developed as novel herbicides, insecticides, or fungicides. mdpi.com Screening of this compound libraries for agrochemical activity could open up new avenues for the development of more effective and environmentally friendly crop protection agents.
Harnessing Computational and In Silico Approaches
The integration of computational and in silico methods will be crucial in accelerating the discovery and optimization of novel isoquinolinecarboxamides.
Structure-Based Drug Design: As the three-dimensional structures of more biological targets become available, structure-based drug design will play an increasingly important role in the development of potent and selective this compound inhibitors. Molecular docking and molecular dynamics simulations can be used to predict binding modes and guide the design of new derivatives with improved affinity and pharmacokinetic properties. nih.gov
Machine Learning and Artificial Intelligence: Machine learning and artificial intelligence algorithms can be trained on existing structure-activity relationship data to predict the biological activity of virtual compounds. These approaches can be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Q & A
Q. What protocols ensure reproducibility in this compound synthesis and testing?
- Guidelines : Document reaction conditions (temperature, solvent, catalyst loading) in detail. Share raw spectral data and crystallographic coordinates as supplementary information. Use standardized assay protocols (e.g., CLIA for enzymatic assays) and deposit compounds in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
